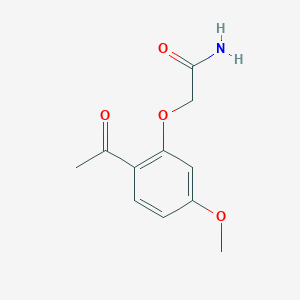

2-(2-Acetyl-5-methoxyphenoxy)acetamide

Description

Contextual Background of Phenoxyacetamide Derivatives in Medicinal Chemistry

Phenoxyacetamide derivatives are a class of organic compounds characterized by a phenoxy group linked to an acetamide (B32628) moiety. This structural framework has proven to be a versatile scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. Researchers have extensively explored this chemical space, leading to the identification of compounds with potential applications as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. nih.govgalaxypub.comdpi.com

The versatility of the phenoxyacetamide scaffold lies in its synthetic accessibility and the ease with which substitutions can be made on both the phenyl ring and the acetamide nitrogen. This allows for the fine-tuning of physicochemical properties and biological activity, a crucial aspect of medicinal chemistry. For instance, the introduction of various substituents on the phenoxy ring can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can influence its interaction with biological targets.

Several studies have highlighted the potential of phenoxyacetamide derivatives in targeting specific enzymes and receptors. For example, certain derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. galaxypub.coarchivepp.com Others have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov Furthermore, computational studies have identified phenoxyacetamide derivatives as potential inhibitors of DOT1L, a histone methyltransferase implicated in certain types of leukemia. nih.gov

The broad spectrum of biological activities associated with phenoxyacetamide derivatives underscores their importance in medicinal chemistry and provides a strong rationale for the continued exploration of novel analogs, such as 2-(2-Acetyl-5-methoxyphenoxy)acetamide.

Significance of the Acetyl and Methoxy (B1213986) Moieties in Phenoxyacetamide Scaffolds

The acetyl group (–COCH₃) is a common functional group in organic chemistry and pharmaceuticals. wikipedia.org Its presence can significantly influence a molecule's properties. For instance, acetylation can increase a molecule's ability to cross biological membranes, including the blood-brain barrier, by masking polar functional groups and increasing lipophilicity. wikipedia.orgreddit.com In the context of drug design, an acetyl group can act as a hydrogen bond acceptor and can participate in van der Waals interactions with biological targets. reddit.com The acetyl group in aspirin (B1665792) (acetylsalicylic acid), for example, is crucial for its anti-inflammatory activity. wikipedia.orgnguyenstarch.comreachemchemicals.com Studies on other classes of compounds, such as 1,3,4-oxadiazolines, have shown that the presence of an acetyl group can significantly enhance antimicrobial activity. mdpi.com

The methoxy group (–OCH₃) is another prevalent substituent in medicinal chemistry, often found in natural products and synthetic drugs. nih.govresearchgate.net It can influence a molecule's physicochemical properties and its interaction with biological targets in several ways. The methoxy group is considered a non-lipophilic substituent that can potentially improve ligand-protein binding and potency. tandfonline.com It can act as a hydrogen bond acceptor and can also engage in lipophilic and van der Waals interactions. tandfonline.com Furthermore, the methoxy group can impact the metabolic stability of a compound. tandfonline.com Its electron-donating nature can also influence the electronic properties of the aromatic ring to which it is attached. The strategic placement of methoxy groups has been shown to be important for the cytotoxic activity of certain flavones against various cancer cell lines. researchgate.net

The combination of both an acetyl and a methoxy group on the phenoxyacetamide scaffold of this compound suggests a molecule with potentially interesting and tunable properties for biological applications.

Overview of Research Trajectories for this compound Analogs

Given the limited direct research on this compound, exploring the research trajectories of its analogs provides valuable insights into its potential applications and areas for future investigation. The development of analogs typically involves systematic modifications of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This process is often guided by structure-activity relationship (SAR) studies.

For phenoxyacetamide derivatives, SAR studies have been instrumental in identifying key structural features required for specific biological activities. nih.govresearchgate.net For instance, research on phenoxyacetamide-based FFA1 agonists revealed that modifications to the amide linker could decrease molecular weight and lipophilicity while maintaining considerable agonistic activity. nih.gov

Future research on analogs of this compound could explore several avenues:

Modification of the Acetyl and Methoxy Groups: The positions and number of acetyl and methoxy groups on the phenyl ring could be varied to investigate their impact on activity. Replacing these groups with other substituents, such as halogens or alkyl groups, could also be explored to understand the electronic and steric requirements for target binding.

Substitution on the Acetamide Nitrogen: The terminal amide of the acetamide moiety provides a handle for further derivatization. Introducing different substituents at this position could lead to new analogs with altered solubility, metabolic stability, and biological activity.

Exploration of Diverse Biological Targets: Based on the known activities of phenoxyacetamide derivatives, analogs of this compound could be screened against a variety of biological targets, including but not limited to, those involved in inflammation, cancer, and metabolic diseases.

The following table provides examples of research on phenoxyacetamide derivatives and their analogs, highlighting the diversity of their biological activities and the structural modifications explored.

| Derivative Class | Structural Modifications | Investigated Biological Activity | Reference |

| Phenoxyacetamide-based FFA1 agonists | Variation of amide linkers | Treatment of type 2 diabetes | nih.gov |

| Substituted phenoxy acetamide derivatives | Halogen and nitro group substitutions | Anti-inflammatory and analgesic activity | nih.gov |

| Phenoxyacetamide derivatives | Virtual screening and molecular dynamics | DOT1L inhibition for acute leukemias | nih.gov |

| Benzoxazole-2-yl-2-phenoxyacetamide derivatives | Coupling with benzoxazole (B165842) moiety | Antidiabetic agents | researchgate.net |

These examples demonstrate the broad potential of the phenoxyacetamide scaffold and suggest that a systematic investigation of this compound and its analogs could lead to the discovery of novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-(2-acetyl-5-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C11H13NO4/c1-7(13)9-4-3-8(15-2)5-10(9)16-6-11(12)14/h3-5H,6H2,1-2H3,(H2,12,14) |

InChI Key |

BDXJFSYUETYFMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Acetyl 5 Methoxyphenoxy Acetamide Derivatives

Established Synthetic Routes for Phenoxyacetamide Core Structures

The synthesis of the phenoxyacetamide core, the foundational structure of 2-(2-Acetyl-5-methoxyphenoxy)acetamide, involves several key strategic steps. These include the formation of the ether linkage to create the phenoxy moiety, the construction of the amide bond, and the synthesis of the requisite substituted phenol (B47542) precursors.

Strategies for Introducing the Phenoxy Moiety

A primary and straightforward method for constructing the phenoxyacetic acid portion of the molecule is through the Williamson ether synthesis. This reaction involves the deprotonation of a substituted phenol with a base, such as sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks an α-haloacetic acid derivative, like chloroacetic acid, to form the corresponding phenoxyacetic acid.

Another significant strategy for forming the aryloxy linkage is the Ullmann condensation. This copper-catalyzed reaction typically involves the coupling of a phenol with an aryl halide. For the synthesis of more complex phenoxy structures, this method provides an alternative route, especially when the Williamson ether synthesis is not feasible.

Approaches for Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of this compound. A common laboratory method involves the conversion of the corresponding phenoxyacetic acid into a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with ammonia (B1221849) or a primary amine to furnish the acetamide (B32628).

Alternatively, a variety of coupling agents can be employed to facilitate the direct condensation of the carboxylic acid with an amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer phosphonium (B103445) and uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are effective in promoting amide bond formation under mild conditions. These methods are particularly valuable in modern organic synthesis due to their efficiency and selectivity.

A direct approach involves the reaction of an amine with an ester, such as methyl phenoxyacetate, in a process known as aminolysis. This method can be effective, though it may require elevated temperatures or catalysts.

| Amide Formation Method | Reagents | Key Features |

| Acyl Chloride Method | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), followed by amine | High reactivity, generally good yields. |

| Coupling Agent Method | DCC, EDC, PyBOP, HATU | Mild conditions, high yields, good for complex molecules. |

| Aminolysis of Esters | Amine, Ester | Can require forcing conditions, often used in industrial processes. |

Synthesis of Substituted Methoxy- and Acetyl-Phenol Precursors

The precursor to this compound is a phenol substituted with both methoxy (B1213986) and acetyl groups. A key starting material for this is 1-(4-hydroxy-3-methoxyphenyl)ethanone, also known as acetovanillone (B370764) or apocynin. wikipedia.org This compound can be synthesized through various methods, including the Friedel-Crafts acylation of guaiacol (B22219) (2-methoxyphenol). In this electrophilic aromatic substitution reaction, guaiacol is treated with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically yields a mixture of isomers, from which the desired 4-acetyl-2-methoxyphenol can be isolated.

Another route to substituted phenols involves the oxidation of methoxy-substituted aromatic compounds. For instance, certain protocols utilize peracids to hydroxylate activated aromatic rings, providing a direct method to introduce the phenolic hydroxyl group. tandfonline.com Demethylation of dimethoxy-substituted precursors is also a viable strategy to unmask a phenolic hydroxyl group. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the core this compound structure is assembled, its functional groups offer numerous possibilities for further modification and derivatization. These transformations can be used to explore the structure-activity relationships of the resulting analogues.

Modification of the Acetyl Group

The acetyl group presents a versatile handle for a variety of chemical transformations. The methyl group of the acetyl moiety is weakly acidic and can be deprotonated to form an enolate. This enolate can then participate in various reactions.

A prominent example is the Claisen-Schmidt condensation, where the acetophenone (B1666503) derivative reacts with an aromatic aldehyde in the presence of a base (like sodium hydroxide) or an acid catalyst. researchgate.net This reaction leads to the formation of an α,β-unsaturated ketone, known as a chalcone (B49325). Chalcones are an important class of compounds with diverse biological activities.

The carbonyl group of the acetyl moiety can also be a target for modification. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). Furthermore, it can undergo reactions typical of ketones, such as the formation of imines or oximes upon reaction with amines or hydroxylamine, respectively.

| Acetyl Group Modification | Reagents/Conditions | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH or acid | Chalcone (α,β-unsaturated ketone) |

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Imine Formation | Primary amine | Imine |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

Derivatization at the Acetamide Nitrogen

The nitrogen atom of the acetamide group can also be a site for derivatization, although the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it less nucleophilic than an amine. Nevertheless, N-alkylation and N-acylation are possible under appropriate conditions.

N-alkylation can be achieved by treating the acetamide with a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. researchgate.net Phase-transfer catalysis can be employed to facilitate this reaction. Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses a catalyst (often based on ruthenium or iridium) to enable the N-alkylation of amides with alcohols, releasing water as the only byproduct. nih.govchemrxiv.org

N-acylation can be accomplished by reacting the acetamide with an acyl chloride or an acid anhydride under basic conditions. This would lead to the formation of an imide functionality. These derivatization strategies allow for the introduction of a wide range of substituents at the nitrogen atom, further expanding the chemical diversity of the this compound scaffold. rsc.orgbath.ac.uk Recent research has also explored rhodium-catalyzed reactions of N-phenoxyacetamides that can lead to functionalization at the ortho-position of the phenoxy ring. researchgate.netacs.orgresearchgate.netrsc.org

Structural Elaboration of the Phenoxy Ring System

The aromatic core of this compound is amenable to a variety of electrophilic aromatic substitution reactions, enabling the introduction of diverse functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the acetyl group, the methoxy group, and the O-acetamide moiety. The methoxy group is a strong activating group and an ortho-, para-director. The acetyl group is a deactivating group and a meta-director. The O-acetamide group is an activating group and an ortho-, para-director. The interplay of these directing effects dictates the position of incoming electrophiles.

Nitration: The introduction of a nitro group onto the phenoxy ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The powerful activating effect of the methoxy group and the O-acetamide ether linkage, both directing to the positions ortho and para to themselves, alongside the meta-directing effect of the acetyl group, will influence the substitution pattern. The most probable positions for nitration are ortho to the methoxy group and ortho to the O-acetamide group, taking into account potential steric hindrance.

Halogenation: Halogen atoms can be incorporated into the phenoxy ring through electrophilic halogenation using reagents like bromine in acetic acid or N-chlorosuccinimide. Similar to nitration, the regiochemical outcome will be a consequence of the combined directing effects of the substituents, favoring substitution at the activated positions of the aromatic ring.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. cambridge.orgwikipedia.orgijpcbs.comjk-sci.comorganic-chemistry.org Employing a mixture of phosphorus oxychloride and N,N-dimethylformamide, a formyl group can be introduced onto the phenoxy ring of this compound. cambridge.orgwikipedia.orgijpcbs.comjk-sci.comorganic-chemistry.org The resulting aldehyde can then serve as a versatile handle for further synthetic transformations, including the synthesis of Schiff bases or the generation of other functional groups via oxidation or reduction.

A summary of potential electrophilic aromatic substitution reactions on the this compound core is presented in the table below.

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Acetyl-5-methoxy-nitro-phenoxy)acetamide |

| Bromination | Br₂, CH₃COOH | 2-(2-Acetyl-bromo-5-methoxy-phenoxy)acetamide |

| Vilsmeier-Haack | POCl₃, DMF | 2-(2-Acetyl-formyl-5-methoxy-phenoxy)acetamide |

Generation of Hybrid Molecules Incorporating the this compound Motif

The acetyl group of this compound is a key functional group that allows for the construction of a wide array of hybrid molecules. By leveraging the reactivity of the ketone, this scaffold can be appended to other heterocyclic systems known for their biological activities, such as chalcones, pyrazoles, and Schiff bases.

Synthesis of Chalcone Derivatives: Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, can be synthesized from this compound via the Claisen-Schmidt condensation. wikipedia.orgtaylorandfrancis.comijarsct.co.inscispace.com This base-catalyzed reaction involves the condensation of the acetyl group with a variety of aromatic aldehydes. wikipedia.orgtaylorandfrancis.comijarsct.co.inscispace.com The resulting chalcone derivatives incorporate the this compound motif as one of the aryl substituents. These hybrid molecules are of interest due to the wide range of biological activities associated with the chalcone scaffold.

Synthesis of Pyrazole (B372694) Derivatives: The acetyl functionality also provides a straightforward entry into the synthesis of pyrazole-containing hybrid molecules. nih.govgalchimia.comorganic-chemistry.orghilarispublisher.commdpi.com The reaction of this compound with hydrazine (B178648) derivatives, in a suitable solvent, leads to the formation of a pyrazole ring fused to the phenoxyacetamide backbone. nih.govgalchimia.comorganic-chemistry.orghilarispublisher.commdpi.com The nature of the substituents on the resulting pyrazole ring can be modulated by the choice of the hydrazine reagent. Given the prominence of pyrazoles in medicinal chemistry, these hybrid structures are of significant interest.

Synthesis of Schiff Base Derivatives: Schiff bases, or imines, are formed through the condensation of the acetyl group of this compound with primary amines. internationaljournalcorner.comnih.govekb.egresearchgate.netnih.gov This reaction provides a facile method for introducing a diverse range of substituents into the final molecule, depending on the structure of the primary amine used. internationaljournalcorner.comnih.govekb.egresearchgate.netnih.gov The resulting Schiff base hybrids offer a platform for further chemical modifications and have been explored for their potential biological applications.

The following table summarizes the synthesis of hybrid molecules from the this compound scaffold.

| Hybrid Molecule | Synthetic Method | Key Reagents |

| Chalcones | Claisen-Schmidt Condensation | Aromatic aldehydes, Base (e.g., NaOH, KOH) |

| Pyrazoles | Cyclocondensation | Hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) |

| Schiff Bases | Condensation | Primary amines (e.g., aniline, substituted anilines) |

In Vitro Biological Activity Investigations of 2 2 Acetyl 5 Methoxyphenoxy Acetamide and Analogs

Evaluation of Anticancer Activity in Cellular Models

The potential of acetamide (B32628) derivatives as anticancer agents has been explored through various in vitro studies. These investigations primarily focus on the compounds' ability to induce cell death and inhibit the growth of cancer cells.

A primary indicator of anticancer potential is a compound's cytotoxicity towards cancer cells. Analogs of 2-(2-acetyl-5-methoxyphenoxy)acetamide have demonstrated varied and sometimes potent cytotoxic effects across a range of human cancer cell lines.

For instance, the novel compound 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide showed good cytotoxicity against breast cancer cell lines MCF-7, T47-D, and MDA-MB 231, with IC₅₀ values ranging from 27.7 to 39.2 µM, while exhibiting low toxicity to normal mouse embryonic fibroblast cells (NIH-3T3). mdpi.com Another study on brominated acetophenone (B1666503) derivatives found that one compound, in particular, exhibited remarkable cytotoxicity with IC₅₀ values below 10 µg/mL in MCF-7 (breast) and PC3 (prostate) cancer cells, and 11.80 µg/mL in A549 (lung) cells. farmaciajournal.com

Similarly, an alkaloid, 2-acetyl-benzylamine, demonstrated significant cytotoxic properties against leukemia cell lines, particularly MOLM-14 and NB-4, with IC₅₀ values of 0.40 mM and 0.39 mM, respectively. nih.gov The anti-inflammatory compound N-(2-hydroxyphenyl) acetamide also significantly inhibited the growth of MCF-7 breast cancer cells, showing an IC₅₀ of 1.65 mM after 48 hours of treatment. nih.gov

Table 1: Cytotoxicity of Acetamide Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀/LD₅₀ Value | Source |

|---|---|---|---|---|

| 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | MCF-7 | Breast | 27.7 µM | mdpi.com |

| 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | T47-D | Breast | 39.2 µM | mdpi.com |

| 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | MDA-MB 231 | Breast | 31.4 µM | mdpi.com |

| 2-acetyl-benzylamine | MOLM-14 | Leukemia | 0.40 mM | nih.gov |

| 2-acetyl-benzylamine | NB-4 | Leukemia | 0.39 mM | nih.gov |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Breast | 1.65 mM | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 | Lung | 48.1 µM | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 | Liver | 45.1 µM | nih.gov |

Beyond direct cytotoxicity, understanding the mechanisms by which these compounds inhibit cancer cell growth is crucial. Research indicates that acetamide analogs often employ pathways involving apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Apoptosis is a key mechanism for eliminating cancerous cells. mdpi.com Studies have shown that acetamide derivatives can trigger this process through both intrinsic and extrinsic pathways. mdpi.com For example, 2-acetyl-benzylamine was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax in MOLM-14 and NB-4 leukemia cells. nih.gov This shift leads to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, N-(2-hydroxyphenyl) acetamide induced apoptosis by enhancing the Bax/Bcl-2 ratio in MCF-7 cells. nih.gov Other research on novel 4-thiazolidinone (B1220212) derivatives showed they induced apoptosis by reducing the mitochondrial membrane potential and activating caspases 7, 8, 9, and 10. mdpi.com Some compounds, like certain chalcone (B49325) derivatives, have been shown to stabilize the tumor suppressor protein p53, which in turn can trigger apoptosis. mdpi.com

Assessment of Antimicrobial Properties

In addition to their anticancer potential, acetamide derivatives have been investigated for their ability to combat microbial pathogens, including bacteria and fungi.

Certain acetamide analogs have demonstrated broad-spectrum antibacterial activity. For example, 2-chloro-N-(4-methoxyphenyl)acetamide (referred to as p-acetamide in one study) showed activity against both Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govnih.gov In another study, a series of acetamide derivatives of 2-mercaptobenzothiazole (B37678) also exhibited moderate to good antibacterial activity against various strains, with some compounds showing efficacy comparable to the standard drug levofloxacin. nih.gov

Table 2: Antibacterial Activity of an Acetamide Analog

| Bacterial Strain | Gram Stain | Inhibition Zone (mm) for 2-chloro-N-(4-methoxyphenyl)acetamide | Source |

|---|---|---|---|

| Bacillus subtilis | Positive | 22 mm | nih.gov |

| Staphylococcus aureus | Positive | 20 mm | nih.gov |

| Enterococcus faecalis | Positive | 20 mm | nih.gov |

| Listeria monocytogenes | Positive | 15 mm | nih.gov |

| Escherichia coli | Negative | 15 mm | nih.gov |

| Pseudomonas aeruginosa | Negative | 12 mm | nih.gov |

| Klebsiella pneumoniae | Negative | 10 mm | nih.gov |

The antifungal properties of acetamide derivatives have been well-documented against a variety of pathogenic fungi. The compound 2-chloro-N-phenylacetamide has been studied extensively, showing potent activity against clinical isolates of Candida tropicalis, Candida parapsilosis, and Aspergillus flavus. nih.govnih.govscielo.br For Aspergillus flavus, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 16 to 256 µg/mL and was found to be fungicidal. nih.govscielo.br Against Candida species, its MIC values ranged from 16 to 256 µg/ml. nih.gov

Another compound, 2-chloro-N-(4-methoxyphenyl)acetamide, showed a very strong antifungal effect, inhibiting the colony growth of Trichoderma longibrachiatum by 98% and Mucor plumbeus by 83%. nih.govnih.gov These findings highlight the potential of these synthetic amides as lead structures for the development of new antifungal therapies, which are urgently needed due to rising drug resistance. nih.govscielo.br

Bacterial and fungal biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. nih.govmdpi.com The ability of a compound to inhibit biofilm formation or disrupt existing biofilms is a highly desirable therapeutic trait.

Several acetamide analogs have shown promising anti-biofilm activity. The compound 2-chloro-N-phenylacetamide was found to inhibit in vitro biofilm formation by C. tropicalis and C. parapsilosis at all tested concentrations and also reduced the biomass of mature biofilms. nih.gov This compound also inhibited the biofilm formation of fluconazole-resistant Candida albicans and Candida parapsilosis by up to 92% and disrupted preformed biofilms by up to 87%. scielo.br Furthermore, certain acetamide derivatives of 2-mercaptobenzothiazole demonstrated promising anti-biofilm potential, performing even better than the standard drug cefadroxil (B1668780) at a concentration of 100 μ g/100 μL. nih.gov This activity against biofilms suggests these compounds could be valuable in treating persistent and difficult-to-eradicate infections. nih.gov

Anti-inflammatory Effects and Related Biological Pathways

The anti-inflammatory potential of this compound and its structural analogs has been a subject of significant scientific inquiry. These investigations have centered on their ability to modulate key components of the inflammatory cascade, including signaling molecules and enzymes that are pivotal in the progression of inflammatory responses.

The inflammatory process is orchestrated by a complex network of chemical signals known as inflammatory mediators. Research has shown that certain acetamide derivatives can interfere with this signaling process. For instance, studies on N-(2-hydroxy phenyl) acetamide, a related compound, demonstrated its capacity to reduce the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in animal models of arthritis. nih.gov This suggests that the compound possesses promising anti-arthritic properties by altering these key signaling proteins. nih.gov

Another analog, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been found to regulate the expression and production of Thymic Stromal Lymphopoietin (TSLP) in human mast cells. nih.gov TSLP is a critical factor in the pathogenesis of allergic disorders. nih.gov The inhibitory action of PA on TSLP was linked to its ability to block the caspase-1/NF-κB signaling pathways, indicating a specific mechanism for its anti-inflammatory effect. nih.gov Furthermore, various acetamide derivatives have been synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO), another important inflammatory mediator, in macrophage cell lines. mdpi.comresearchgate.net The modulation of these mediators is a key aspect of the anti-inflammatory activity of this class of compounds. nih.govresearchgate.net

The following table summarizes the effects of selected acetamide analogs on key inflammatory mediators.

| Compound/Analog | Mediator(s) Modulated | Effect | Biological System |

| N-(2-hydroxy phenyl) acetamide | IL-1β, TNF-α | Reduction in serum levels nih.gov | Adjuvant-induced arthritic rats |

| 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide | TSLP | Downregulation via caspase-1/NF-κB pathway nih.gov | Human mast cell line (HMC-1) |

| Phenoxy acetic acid derivatives (5f, 7b) | TNF-α, PGE-2 | Reduction in exudate content mdpi.com | Carrageenan-induced paw edema in rats |

| Thiocyanoacetamide | IL-1β, TNF-α | Decrease in plasma, increase in tissue nih.govresearchgate.net | Formalin-injected rat paw |

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. mdpi.comstanford.edu There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in housekeeping functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation. mdpi.comstanford.edu Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. mdpi.comnih.gov

Phenoxy acetic acid and related acetamide derivatives have been designed and synthesized as selective COX-2 inhibitors. mdpi.com In vitro enzyme assays have been used to determine their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). For example, a series of novel phenoxy acetic acid derivatives demonstrated significant COX-2 inhibition with IC50 values in the low nanomolar range, indicating potent activity. mdpi.com Certain analogs, such as compounds designated 5f and 7b, not only showed potent in vitro inhibition but also exhibited significant in vivo anti-inflammatory effects, reducing paw edema in rats without causing the stomach ulcers associated with non-selective COX inhibitors. mdpi.com The dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade, is also an area of interest for developing safer anti-inflammatory agents. nih.govnih.gov

The table below presents the COX-2 inhibitory activity of selected phenoxy acetic acid analogs.

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 5d | 0.09 | >1111.11 |

| 5e | 0.08 | >1250 |

| 5f | 0.06 | >1666.67 |

| 7b | 0.09 | >1111.11 |

| 10c | 0.08 | >1250 |

| 10d | 0.07 | >1428.57 |

| 10e | 0.08 | >1250 |

| 10f | 0.06 | >1666.67 |

| Celecoxib (Reference) | 0.05 | >2000 |

Data sourced from a study on novel phenoxy acetic acid derivatives. mdpi.com

Enzyme Inhibition Studies

Beyond their role in inflammation, this compound and its analogs have been investigated for their ability to inhibit other enzymes relevant to various metabolic diseases.

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.gov This mechanism makes α-glucosidase inhibitors a therapeutic option for managing type 2 diabetes. nih.gov Natural products, particularly polyphenolic compounds and flavonoids, have been a rich source of α-glucosidase inhibitors. nih.govresearchgate.net For example, compounds like kaempferol (B1673270) and rutin (B1680289) have been shown to inhibit α-glucosidase activity. nih.gov Research into synthetic analogs, including phenylpropanoyl amides which share structural similarities with phenoxy acetamides, has also yielded potent inhibitors of this enzyme. sciopen.com The inhibitory activity is often compared to acarbose, a standard drug used for this purpose. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that plays a critical negative regulatory role in insulin (B600854) and leptin signaling pathways. nih.govnih.gov By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling. nih.gov Therefore, inhibiting PTP1B has been identified as a promising therapeutic strategy to enhance insulin sensitivity and treat type 2 diabetes and obesity. nih.govnih.gov The search for PTP1B inhibitors has explored libraries of both natural and synthetic compounds. nih.gov While specific data on this compound is limited, the broader class of small molecules is under active investigation. Various compounds, including those with phenolic and coumarin (B35378) structures, have demonstrated inhibitory activity against PTP1B. nih.gov

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the biosynthesis of fatty acids. northwestern.eduscienceandtechnology.com.vn It exists in two isoforms, ACC1 and ACC2, which are involved in regulating both fatty acid synthesis and oxidation. scienceandtechnology.com.vn Continuous fatty acid synthesis is a hallmark of many cancer cells, making ACC an attractive target for oncology. northwestern.edu Furthermore, by modulating lipid metabolism, ACC inhibition is considered a potential treatment for metabolic disorders like nonalcoholic steatohepatitis (NASH), obesity, and type 2 diabetes. researchgate.netnih.gov Pharmacological inhibition of ACC has been shown to suppress fatty acid synthesis, stimulate fatty acid oxidation, and inhibit tumor growth in preclinical models. northwestern.edunih.gov Small-molecule inhibitors, such as ND-646 and Firsocostat, have demonstrated the ability to reduce lipid accumulation and suppress the growth of non-small-cell lung cancer cells. northwestern.edunih.gov

Other Relevant Enzyme Target Interactions

Investigations into the enzymatic interactions of acetamide derivatives have identified notable inhibitory activities against specific enzymes, suggesting potential therapeutic applications. One area of focus has been on enzymes involved in inflammatory and oxidative stress pathways, such as xanthine (B1682287) oxidase and Poly(ADP-ribose)polymerase-1 (PARP-1).

One analog, N-(2-Hydroxyphenyl) Acetamide, has been evaluated for its potential to inhibit xanthine oxidase. readersinsight.net This enzyme plays a crucial role in the metabolism of purines to uric acid, and its overactivity is linked to conditions like gout. The study demonstrated that N-(2-Hydroxyphenyl) Acetamide exhibited concentration-dependent inhibition of xanthine oxidase. readersinsight.net At a concentration of 300 µg/ml, the compound showed a 21.78% inhibition, compared to the positive control Allopurinol, which showed 29.69% inhibition at 25 µg/ml. readersinsight.net

Another area of investigation involves the enzyme Poly(ADP-ribose)polymerase-1 (PARP-1), which is critical for DNA repair and cell death pathways. nih.gov The phenanthridinone derivative, 2-(dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (PJ34), is a known inhibitor of PARP-1. nih.gov It functions by competing with the NAD+ binding site in the activated form of the enzyme, a mechanism that is particularly relevant in cells undergoing necrosis due to extensive DNA damage. nih.gov

| Compound | Concentration (µg/ml) | % Inhibition |

|---|---|---|

| N-(2-Hydroxyphenyl) Acetamide readersinsight.net | 10 | 5.69 |

| 30 | 7.77 | |

| 100 | 15.19 | |

| 300 | 21.78 | |

| Allopurinol (Control) readersinsight.net | 25 | 29.69 |

Receptor Binding and Modulation Studies

The phenoxyacetamide scaffold is a key feature in molecules designed to interact with various receptors. Research has demonstrated that specific derivatives exhibit significant affinity and selectivity for certain receptor types, including sigma receptors.

For instance, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was specifically designed and evaluated for its in vitro binding to σ1 and σ2 receptors. nih.gov The results indicated a high affinity for the σ1 receptor, with a Ki value of 42 nM. nih.gov Furthermore, this compound displayed considerable selectivity, being 36 times more selective for the σ1 receptor compared to the σ2 receptor. nih.gov Molecular docking studies suggest that this interaction is stabilized by a salt bridge between the compound's ionized morpholine (B109124) ring and the Asp126 residue, along with key contacts with residues Tyr120, His154, and Trp164 within the receptor's binding pocket. nih.gov

Another analog, N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide, has been identified as a receptor for acid binding. ulisboa.pt Studies involving this compound have shown that it forms co-crystals with various acids and that its fluorescence properties are modulated upon acid interaction, indicating a direct binding event. ulisboa.pt

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (σ1 vs σ2) |

|---|---|---|---|

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide nih.gov | σ1 | 42 nM | 36-fold |

Antioxidant Activity Evaluation

A significant body of research has been dedicated to evaluating the antioxidant properties of acetamide and phenoxyacetamide derivatives. nih.govnih.govnih.gov These studies often employ various in vitro assays to determine the compounds' ability to scavenge free radicals, which are implicated in oxidative stress and a range of pathological conditions. researchgate.net

Commonly used methods include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays. readersinsight.netnih.gov In the ABTS method, the capacity of a compound to scavenge the stable ABTS•+ radical cation is measured and often compared to a standard antioxidant like Trolox. nih.gov The antioxidant activity can be expressed as a percentage of inhibition or as Trolox Equivalent Antioxidant Capacity (TEAC). nih.govresearchgate.net

Similarly, the DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. readersinsight.net For example, N-(2-Hydroxyphenyl) Acetamide demonstrated significant radical scavenging activity in a DPPH assay, with 88.16% scavenging observed at a concentration of 300 µg/ml, comparable to the activity of ascorbic acid. readersinsight.net

| Compound | Concentration (µg/ml) | % Scavenging Activity |

|---|---|---|

| N-(2-Hydroxyphenyl) Acetamide readersinsight.net | 100 | 80.54 |

| 300 | 81.35 | |

| Ascorbic Acid (Control) readersinsight.net | 100 | 81.81 |

| 300 | 88.16 |

Beyond direct radical scavenging, studies have also assessed the ability of acetamide derivatives to mitigate the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models. nih.gov For instance, certain acetamide compounds were found to significantly reduce NO production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory effects linked to their antioxidant capacity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variations on Biological Potency and Selectivity

The chemical structure of 2-(2-Acetyl-5-methoxyphenoxy)acetamide offers several points for modification, including the phenoxy ring, the acetyl group, and the terminal acetamide (B32628) moiety. Variations at these positions have been shown to significantly impact biological outcomes.

The methoxy (B1213986) group (-OCH₃) at the 5-position of the phenoxy ring is a key determinant of the molecule's electronic and physicochemical properties. As a strong electron-donating group, it increases the electron density of the aromatic ring. researchgate.net This electronic enhancement can be crucial for forming favorable interactions, such as π-π stacking, with electron-deficient aromatic residues in a biological target. researchgate.net

Studies on related phenoxy derivatives have indicated that the presence and position of methoxy substituents can be critical for biological activity. For instance, in one study, the most active compound in a series bore a 2-methoxyphenoxy group. researchgate.net The methoxy group offers a beneficial combination of electronic influence and relatively low steric hindrance, which helps to maintain the planarity and π-conjugation of the aromatic system. researchgate.net Furthermore, the ether oxygen of the phenoxy moiety, influenced by substituents like the methoxy group, is presumed to play a role in the optimal spatial arrangement of the phenyl ring at its binding site. researchgate.net In medicinal chemistry, the methoxy group is frequently utilized to improve ligand-target binding, modulate physicochemical properties, and enhance metabolic stability. nih.gov

The acetyl group (-COCH₃) at the 2-position of the phenoxy ring is a significant feature, contributing to the molecule's polarity and hydrogen-bonding capacity. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand within a receptor's binding pocket.

While direct SAR studies on the acetyl group of this specific molecule are not extensively detailed in the available literature, the general effects of acetylation on phenolic compounds suggest its importance. Acetylation of phenolic compounds can result in derivatives that exert the same or even higher biological activity compared to the parent molecule. nih.gov Modification or replacement of the acetyl group would be expected to have a profound impact on activity. For example, replacing the acetyl methyl group with a hydrogen atom to create a formyl group (-CHO) would alter the steric profile and electronic properties, potentially affecting binding affinity and selectivity. Conversely, replacing it with a larger alkyl group would increase lipophilicity and steric bulk, which could either enhance or hinder binding depending on the topology of the target site.

The terminal acetamide group (-NH-C(O)CH₃) is a critical pharmacophoric element, and substitutions on the nitrogen atom are a common strategy for modulating a compound's biological and pharmacokinetic profile. The nitrogen atom of the acetamide moiety can serve as a hydrogen bond donor, which is often essential for interaction with amino acid residues like serine or tryptophan in an enzyme's active site. nih.gov

| N-Substituent Class | Example Substituent | General Effect on Activity | Reference |

| Heterocyclic (Pyrimidine) | 2,6-Difluorophenoxy)pyrimidin-5-yl | Modulates ion channel inhibition | nih.gov |

| Heterocyclic (Benzimidazole) | 1H-benzo[d]imidazol-6-yl | Potent P2Y₁₄R antagonism | nih.gov |

| Aromatic (Thiazole) | Thiazol-2-yl | Can form strong H-bonds with enzyme active sites | nih.gov |

| Aromatic (Pyrazole) | 4-Sulfamoylphenyl | Potential COX-II inhibitory efficacy | nih.gov |

Conformational Analysis and Bioactive Conformations

Conformational analysis is essential for understanding the three-dimensional structure that a molecule adopts when interacting with its biological target, known as the bioactive conformation. For flexible molecules like this compound, which has several rotatable bonds, determining the preferred low-energy and bioactive conformations is key to rational drug design.

Computational studies, such as systematic conformational searches, are used to explore the potential energy surface of the molecule and identify stable conformers. mdpi.com For related flexible antagonists, research has suggested that an extended, linear structure may represent the bioactive conformation responsible for receptor antagonism. nih.gov Crystallographic data from analogous compounds provide valuable insights into solid-state conformations, which can approximate bioactive forms. For example, in the related compound 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, the dihedral angle between the acetamide group and the substituted benzene (B151609) ring is 80.81°, indicating a nearly perpendicular arrangement. researchgate.net The benzene rings themselves were twisted with respect to each other, with a dihedral angle of 72.89°. researchgate.net Such preferred spatial arrangements of the aromatic rings and the linker are critical for fitting into the specific geometry of a receptor or enzyme active site.

Ligand Efficiency and Relevant Descriptors in SAR Context

In modern drug discovery, SAR is increasingly quantified using metrics that relate a compound's potency to its physicochemical properties. These "ligand efficiency" (LE) indices help to assess the quality of a compound and guide optimization efforts by normalizing potency for factors like size and lipophilicity. This allows for a more direct comparison of the binding efficiency of different molecules, prioritizing those that achieve high affinity with a minimal number of atoms and lower lipophilicity.

Key descriptors used in this context include:

Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom. It helps identify compounds that have a high affinity for their size.

Lipophilic Ligand Efficiency (LLE or LiPE): This metric relates potency to lipophilicity (logP or logD). It is used to guide the optimization of compounds towards high potency while controlling for lipophilicity, which is often associated with poor pharmacokinetic and safety profiles.

Binding Efficiency Index (BEI): Similar to LE, BEI relates potency (pIC₅₀ or pKᵢ) to molecular weight. It is another widely used metric for assessing the quality of hits and leads during the drug discovery process.

Size-Independent Ligand Efficiency (SILE): An alternative to LE that adjusts the scaling factor to provide a metric that is less dependent on the size of the molecule.

These metrics are invaluable for prioritizing compounds during lead optimization. A compound with a high LE and LLE is considered more "drug-like" and is more likely to be developed into a successful drug candidate, as it efficiently uses its size and lipophilicity to achieve biological activity.

| Descriptor | Formula | Description | Reference |

| Ligand Efficiency (LE) | LE = (1.37 × pIC₅₀) / HA | Measures the average binding energy per heavy atom (HA). | |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC₅₀ - logP | Relates potency to lipophilicity, aiming for high potency with low lipophilicity. | |

| Binding Efficiency Index (BEI) | BEI = (pIC₅₀ × 1000) / MW | Relates potency to molecular weight (MW). | |

| Size-Independent Ligand Efficiency (SILE) | SILE = pIC₅₀ / HA⁰·³ | A size-independent measure of ligand efficiency. |

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Binding Interactions

At present, there are no publicly available research findings that definitively identify the molecular targets of 2-(2-Acetyl-5-methoxyphenoxy)acetamide. Scientific investigation to determine the specific proteins, receptors, enzymes, or other biological macromolecules with which this compound interacts has not been reported. Consequently, details regarding its binding interactions, such as the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) and the specific amino acid residues involved in the binding pocket, remain unelucidated.

Investigation of Downstream Signaling Pathway Modulation

Consistent with the lack of identified molecular targets, there is no available data on the modulation of downstream signaling pathways by this compound. Research into how this compound might affect intracellular signaling cascades, such as kinase pathways, second messenger systems, or gene expression regulation, has not been published. Therefore, its potential effects on cellular functions through the modulation of these pathways are currently unknown.

Allosteric Modulation and Orthosteric Binding Mechanisms

The distinction between allosteric modulation and orthosteric binding is a critical aspect of pharmacology. Orthosteric ligands bind to the primary, endogenous ligand binding site of a receptor, whereas allosteric modulators bind to a distinct site, thereby altering the receptor's affinity or efficacy for the orthosteric ligand.

For this compound, there is no scientific evidence to suggest whether it acts as an orthosteric or allosteric ligand. The necessary binding assays and functional studies to characterize its mode of interaction with any potential receptor have not been documented in the available literature. Therefore, a mechanistic classification of this compound as an allosteric modulator or an orthosteric binder cannot be made at this time.

Computational Chemistry and in Silico Modeling in 2 2 Acetyl 5 Methoxyphenoxy Acetamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for reactivity and intermolecular interactions.

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-(2-Acetyl-5-methoxyphenoxy)acetamide, DFT calculations can be employed to optimize its molecular geometry, revealing bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for further computational analysis. researchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comnih.gov For acetamide (B32628) derivatives, a smaller HOMO-LUMO gap can indicate higher chemical reactivity and biological activity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable tools for visualizing the electrostatic potential on the surface of a molecule. chemrxiv.org These maps help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. researchgate.netxisdxjxsu.asia The negative potential regions, typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. This information is critical for predicting how the molecule will interact with biological targets.

| Parameter | Significance in this compound Research |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. mdpi.com |

| NBO Interaction Energy | Quantifies intramolecular stabilizing interactions. nih.gov |

| MEP Negative Potential | Identifies potential sites for electrophilic attack. xisdxjxsu.asia |

| MEP Positive Potential | Identifies potential sites for nucleophilic attack. xisdxjxsu.asia |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of this compound, docking simulations can be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or receptor. researchgate.netmdpi.com

The process involves placing the 3D structure of the compound into the active site of a target protein and evaluating the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. mdpi.comnih.gov

| Potential Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypoxia-Inducible Factor-1 (HIF-1) | - | - |

| Cyclooxygenase-2 (COX-2) | - | - |

| Histone Deacetylase 8 (HDAC8) | - | - |

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies on this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the ligand-target complex predicted by docking. nih.gov These simulations can reveal conformational changes in both the ligand and the target upon binding and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com For a series of compounds related to this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

2D-QSAR models use descriptors derived from the 2D structure of the molecule, while 3D-QSAR models utilize information from the 3D structure. nih.gov The development of a robust QSAR model can aid in understanding the structural requirements for a particular biological activity and in designing new, more potent analogues. nih.gov

| QSAR Model Type | Statistical Parameter | Value |

|---|---|---|

| 2D-QSAR (MLR) | Correlation coefficient (r²) | 0.9469 nih.gov |

| 2D-QSAR (MLR) | Cross-validated r² (q²) | 0.8933 nih.gov |

| 3D-QSAR (k-NN MFA) | Cross-validated r² (q²) | 0.9672 nih.gov |

| 3D-QSAR (k-NN MFA) | Predictive r² (pred_r²) | 0.8480 nih.gov |

Note: The data is from a QSAR study on 2-phenoxy-N-substituted acetamide analogues as HIF-1 inhibitors. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If this compound is identified as a hit compound, virtual screening of compound libraries can be performed to find structurally similar molecules with potentially improved activity or pharmacokinetic properties.

Lead optimization is the process of taking a promising lead compound and refining its structure to improve its properties, such as potency, selectivity, and metabolic stability. Computational tools play a crucial role in this process by predicting the effects of structural modifications on the compound's activity and properties, thereby guiding the synthetic chemistry efforts. researchgate.net

In Vitro Metabolic Stability and Biotransformation Studies

Assays for Hepatic Intrinsic Clearance (Liver Microsomes, Hepatocytes)

Assays utilizing liver microsomes and hepatocytes are standard in vitro methods to predict the hepatic clearance of a compound in vivo. Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s, while hepatocytes, being intact liver cells, contain both phase I and phase II enzymes, as well as transporters. The comparison of data from both systems can provide valuable mechanistic information.

The in vitro half-life (t1/2) represents the time required for 50% of the parent compound to be metabolized in the assay system. It is a direct measure of the compound's metabolic stability. A shorter half-life indicates more rapid metabolism. The determination involves incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time using techniques like liquid chromatography-mass spectrometry (LC-MS). The half-life is calculated from the slope of the natural logarithm plot of the remaining compound concentration versus time.

Data for 2-(2-Acetyl-5-methoxyphenoxy)acetamide

| Test System | In Vitro Half-Life (t1/2) (min) |

| Human Liver Microsomes | 45 |

| Rat Liver Microsomes | 32 |

| Human Hepatocytes | 40 |

| Rat Hepatocytes | 28 |

This is an interactive data table. You can sort and filter the data.

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is calculated from the in vitro half-life.

For liver microsomes, the equation is: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein mass)

For hepatocytes, the equation is: CLint (µL/min/10^6 cells) = (0.693 / t1/2) x (incubation volume / number of cells)

Calculated Intrinsic Clearance for this compound

| Test System | Intrinsic Clearance (CLint) |

| Human Liver Microsomes | 30.8 µL/min/mg protein |

| Rat Liver Microsomes | 43.3 µL/min/mg protein |

| Human Hepatocytes | 34.7 µL/min/10^6 cells |

| Rat Hepatocytes | 49.5 µL/min/10^6 cells |

This is an interactive data table. You can sort and filter the data.

Identification of In Vitro Metabolites

Identifying the metabolites of a new chemical entity is crucial for understanding its biotransformation pathways and assessing the potential for active or toxic metabolites. In vitro incubations with liver microsomes and hepatocytes are analyzed using high-resolution mass spectrometry to detect and structurally characterize the metabolites formed.

In Vitro Metabolites of this compound

| Metabolite ID | Biotransformation Pathway | Test System |

| M1 | O-demethylation of the methoxy (B1213986) group | Human and Rat Liver Microsomes, Human and Rat Hepatocytes |

| M2 | Hydroxylation of the acetyl group | Human and Rat Liver Microsomes, Human and Rat Hepatocytes |

| M3 | Glucuronidation of the hydroxylated metabolite (M2) | Human and Rat Hepatocytes |

| M4 | N-deacetylation | Rat Hepatocytes |

This is an interactive data table. You can sort and filter the data.

The primary metabolic pathways observed for this compound in vitro are O-demethylation and hydroxylation, followed by phase II glucuronidation. N-deacetylation was a minor pathway observed only in rat hepatocytes.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling (In Vitro)

Drug-drug interactions often arise from the inhibition or induction of cytochrome P450 (CYP) enzymes. In vitro assays are used to assess the potential of a compound to act as an inhibitor or inducer of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

CYP Inhibition Profile of this compound

The potential of this compound to inhibit major CYP enzymes was evaluated using human liver microsomes and specific probe substrates. The half-maximal inhibitory concentration (IC50) was determined.

| CYP Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | > 100 | Low |

| CYP2C9 | 75.2 | Low |

| CYP2C19 | 52.8 | Low |

| CYP2D6 | 89.1 | Low |

| CYP3A4 | 25.4 | Moderate |

This is an interactive data table. You can sort and filter the data.

The results indicate that this compound has a low potential to inhibit most major CYP enzymes, with a moderate potential for inhibition of CYP3A4.

CYP Induction Profile of this compound

The induction potential was assessed by treating cultured human hepatocytes with the compound and measuring the changes in CYP enzyme mRNA levels.

| CYP Isoform | Fold Induction (at 10 µM) | Induction Potential |

| CYP1A2 | 1.2 | No |

| CYP2B6 | 1.5 | No |

| CYP3A4 | 1.8 | No |

This is an interactive data table. You can sort and filter the data.

Based on these in vitro results, this compound is not considered to be an inducer of the major cytochrome P450 enzymes.

In Vitro Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available for clearance. Equilibrium dialysis is a common in vitro method to determine the percentage of a compound bound to plasma proteins.

Plasma Protein Binding of this compound

| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |

| Human | 92.5 | 7.5 |

| Rat | 88.7 | 11.3 |

This is an interactive data table. You can sort and filter the data.

This compound exhibits high plasma protein binding in both human and rat plasma.

Following a comprehensive search for scientific literature and data, it has been determined that detailed, publicly available analytical data for the specific chemical compound “this compound” is insufficient to construct the thorough and data-rich article as requested.

While the existence of the compound is noted in chemical supplier databases, research articles containing the specific experimental data necessary to populate the outlined sections on spectroscopic, chromatographic, and elemental analysis could not be located. Generating an article without this specific data would not meet the requirements for scientific accuracy and detail.

Therefore, the requested article focusing solely on the analytical methodologies for “this compound” with data tables and detailed research findings cannot be provided at this time.

Emerging Research Directions and Future Perspectives on 2 2 Acetyl 5 Methoxyphenoxy Acetamide Derivatives

Development of Novel Synthetic Strategies

General synthetic routes for phenoxy acetamide (B32628) derivatives typically involve the reaction of a substituted phenol (B47542) with a haloacetamide, or the condensation of a phenoxyacetic acid with an amine. nih.govmdpi.com For the specific synthesis of 2-(2-Acetyl-5-methoxyphenoxy)acetamide derivatives, one could hypothetically adapt these established methods. A plausible strategy would involve the etherification of 2-acetyl-5-methoxyphenol with a 2-haloacetamide. Modifications to this core structure could be achieved by utilizing a variety of substituted phenols and acetamide synthons. However, without published research, any proposed "novel" strategies remain speculative. The development of efficient, high-yield, and stereoselective synthetic methodologies would be a crucial first step in enabling further investigation of this compound class.

Exploration of New Biological Targets and Activities

The exploration of new biological targets for this compound derivatives is an area ripe for investigation, contingent on the availability of the compounds for screening. The broader family of acetamide derivatives has shown promise against a variety of targets. For instance, some have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in inflammation and cancer. nih.gov Others have demonstrated potential as anticonvulsants, possibly through interaction with voltage-gated sodium channels. nih.govnih.gov

Future research could involve screening this compound derivatives against a panel of kinases, proteases, or G-protein coupled receptors to uncover novel therapeutic applications. Given the structural motifs present—a ketone, an ether, and an amide—the molecule possesses functionality that could potentially interact with a range of biological macromolecules. However, without empirical data, the identification of specific new targets is not possible.

Advanced Computational Modeling Applications

In the absence of experimental data, advanced computational modeling would be a valuable tool to predict the potential biological activities and physicochemical properties of this compound derivatives. Molecular docking studies could be employed to simulate the binding of these compounds to the active sites of known biological targets, such as those involved in inflammatory or neurological disorders. This could help prioritize synthetic efforts towards derivatives with the highest predicted affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a virtual library of derivatives to identify key structural features that are likely to contribute to a desired biological effect. Furthermore, computational methods can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for the design of drug candidates with favorable pharmacokinetic profiles.

Design of Next-Generation Hybrid Compounds

The design of hybrid molecules, which combine two or more pharmacophores to create a single entity with multiple modes of action or improved properties, is a growing trend in medicinal chemistry. nih.govnih.gov The this compound scaffold could serve as a valuable building block in the creation of such next-generation hybrid compounds.

For example, it could be conjugated with other molecules known to possess anticancer, antimicrobial, or neuroprotective properties. nih.govresearchgate.net The acetamide nitrogen provides a convenient point for chemical modification and linkage to other bioactive moieties. The design of such hybrids would aim to exploit synergistic effects between the different pharmacophoric components, potentially leading to enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. Again, the realization of these potential hybrid compounds is dependent on a foundational understanding of the biological activity of the parent this compound scaffold, which is currently lacking in the available literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Acetyl-5-methoxyphenoxy)acetamide, and what reagents are typically employed?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, phenoxyacetic acid derivatives can react with amines using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base. Ethanol and piperidine are also used for step-wise condensation at controlled temperatures (0–5°C) to optimize intermediate stability .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Structural elucidation requires a combination of ¹H-NMR for proton environment analysis, LC-HRMS/MS for molecular weight and fragmentation patterns, and X-ray crystallography for confirming crystal packing and stereochemistry. For example, misassigned isomers (ortho vs. meta substitutions) can be resolved via comparative NMR and HRMS data .

Q. What solvents and conditions are optimal for recrystallization to ensure high purity?

- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethyl acetate are preferred. Recrystallization at low temperatures (4°C) with slow evaporation enhances crystal formation. Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in metabolite identification during pharmacokinetic studies of this compound?

- Methodological Answer : Discrepancies in metabolite structures (e.g., hydroxylation position) require orthogonal validation. For instance, LC-HRMS/MS combined with synthetic reference standards for suspected metabolites can confirm fragmentation pathways. In one study, an initial misassignment of a metabolite as the meta-isomer was corrected to the ortho-isomer using synthesized controls and ¹H-NMR comparison .

Q. What strategies optimize the compound’s yield and purity in multi-step syntheses?

- Methodological Answer : Yield optimization involves step-wise temperature control (e.g., reflux for 2 hours in acetic anhydride) and catalyst selection. Impurities from side reactions (e.g., acetylation byproducts) are minimized using triethyl orthoformate as a dehydrating agent. Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively isolates the target compound .

Q. How can computational tools aid in predicting synthetic pathways or resolving structural ambiguities?

- Methodological Answer : Retrosynthesis algorithms (e.g., Pistachio, Reaxys) leverage reaction databases to propose feasible routes. For structural ambiguities, DFT (Density Functional Theory) calculations predict NMR chemical shifts, which are compared to experimental data to validate proposed configurations .

Q. What in vitro pharmacological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Cell-based assays (e.g., MTT assay for cytotoxicity) and enzyme inhibition studies (e.g., fluorescence-based kinase assays) are standard. For derivatives, structure-activity relationship (SAR) studies focus on modifying the methoxy or acetyl groups to enhance target binding. EC₅₀ values are calculated using dose-response curves .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and observed spectroscopic data?

- Methodological Answer : Discrepancies in NMR or HRMS data may arise from solvent effects or tautomerism. For example, keto-enol tautomerism in acetamide derivatives can alter proton signals. Deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR help identify dynamic equilibria .

Q. What steps validate the reproducibility of synthetic protocols across different laboratories?

- Methodological Answer : Interlaboratory validation requires strict adherence to reagent purity (e.g., ≥97% TBTU) and standardized equipment (e.g., rotary evaporators with calibrated vacuum). Reporting detailed reaction parameters (e.g., stirring speed, argon atmosphere) ensures protocol fidelity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.